

A Technical Guide to the Solubility and Stability of Brexpiprazole-d8

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Compound of Interest

Compound Name: Brexpiprazole-d8

Cat. No.: B15616674

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Brexpiprazole-d8** is a deuterated analog of Brexpiprazole, primarily intended for use as an internal standard in quantitative analyses like GC- or LC-MS.[1][2] As such, extensive public data on its physicochemical properties is limited. This guide synthesizes the available information for **Brexpiprazole-d8** and supplements it with more detailed data from its non-deuterated parent compound, Brexpiprazole, as a close proxy. All information should be used for research purposes only.

Introduction

Brexpiprazole is an atypical antipsychotic classified as a serotonin-dopamine activity modulator (SDAM).[3] It exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3] **Brexpiprazole-d8** is its stable isotope-labeled counterpart, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for bioanalytical assays due to its chemical similarity to the parent drug and its distinct mass, ensuring accurate quantification.[1] Understanding the solubility and stability of **Brexpiprazole-d8** is crucial for its proper handling, storage, and use in experimental settings.

Physicochemical Properties

The fundamental properties of **Brexpiprazole-d8** are summarized below.

Property	Data for Brexpiprazole-d8	Reference
Chemical Name	7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one	[1][4]
CAS Number	1427049-21-5	[1][4]
Molecular Formula	C ₂₅ H ₁₉ D ₈ N ₃ O ₂ S	[1]
Molecular Weight	441.6 g/mol	[1]
Appearance	Solid; White to Beige Crystalline Powder	[1][5]
Purity	≥99% deuterated forms (d ₁ -d ₈)	[1]

Solubility Profile

Detailed quantitative solubility data for **Brexpiprazole-d8** is not widely published. The available information is qualitative. For a more quantitative perspective, the solubility data for the parent compound, Brexpiprazole, is provided.

Brexpiprazole-d8 Solubility

Solvent	Solubility	Reference
DMSO	Soluble	[1]
Chloroform	Slightly Soluble	[6][7]
Methanol	Slightly Soluble	[7]

Brexpiprazole (Parent Compound) Solubility

Brexpiprazole is practically insoluble in water, and its solubility is pH-dependent.[5][8]

Table 1: Organic Solvent Solubility of Brexpiprazole

Solvent	Solubility (approx.)	Reference
Dimethylformamide (DMF)	30 mg/mL	[9]
Dimethyl Sulfoxide (DMSO)	25 mg/mL	[9]
Ethanol	1 mg/mL	[9]

Table 2: Aqueous pH-Dependent Solubility of Brexpiprazole

pH	Solubility (mg/mL)	Notes	Reference
2.0	0.56	-	[5]
4.0	Maximum Solubility	Weakly basic nature predicted	[10][11]
7.0	0.0063	Practically insoluble	[10]
7.2 (PBS with 1:7 DMF)	0.12	For aqueous buffers, pre-dissolving in DMF is recommended	[9]

Stability Profile

Brexpiprazole-d8 is reported to be stable for at least four years when stored at -20°C.[1] For detailed degradation behavior, forced degradation studies conducted on the parent compound, Brexpiprazole, provide critical insights.

Table 3: Summary of Brexpiprazole Stability under Forced Degradation Conditions

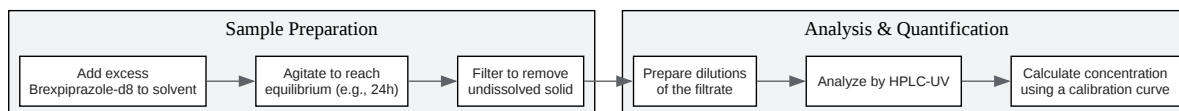
Stress Condition	Observation	Reference
Acid Hydrolysis (e.g., 1N-2N HCl)	Stable, no significant degradation observed.	[8][12]
Base Hydrolysis (e.g., 1N-2N NaOH)	Stable, no significant degradation observed.	[8][12]
Oxidative Degradation (e.g., 3-10% H ₂ O ₂)	Unstable, significant degradation observed with the formation of N-oxide and other products.	[8][12][13]
Thermal Degradation (e.g., 105°C for 7 days)	Stable.	[13]
Photolytic Degradation (ICH Q1B)	Susceptible to degradation.	[8][13]

Experimental Protocols & Workflows

The following sections describe generalized protocols for solubility and stability testing based on methodologies reported for Brexpiprazole.

Solubility Determination

A common method to determine solubility is the shake-flask method. An excess amount of the compound is added to a specific solvent or buffer. The mixture is agitated, typically for 24 hours, to reach equilibrium. After equilibrium, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC-UV.[8]

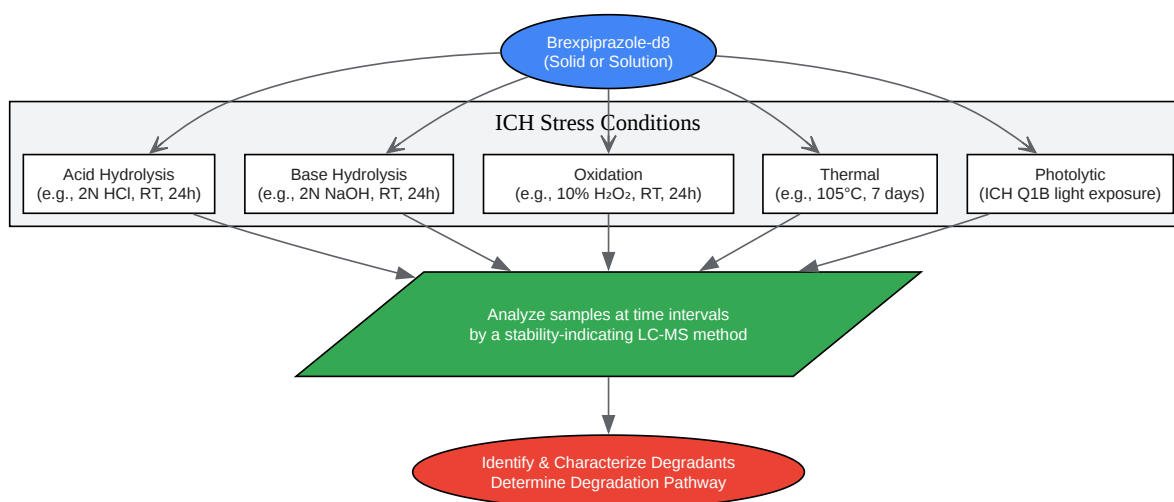


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Workflow for Solubility Determination.

Stability Testing (Forced Degradation)

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand degradation pathways. The compound is subjected to stress conditions more severe than accelerated stability testing, as outlined by ICH guidelines.[12][13]

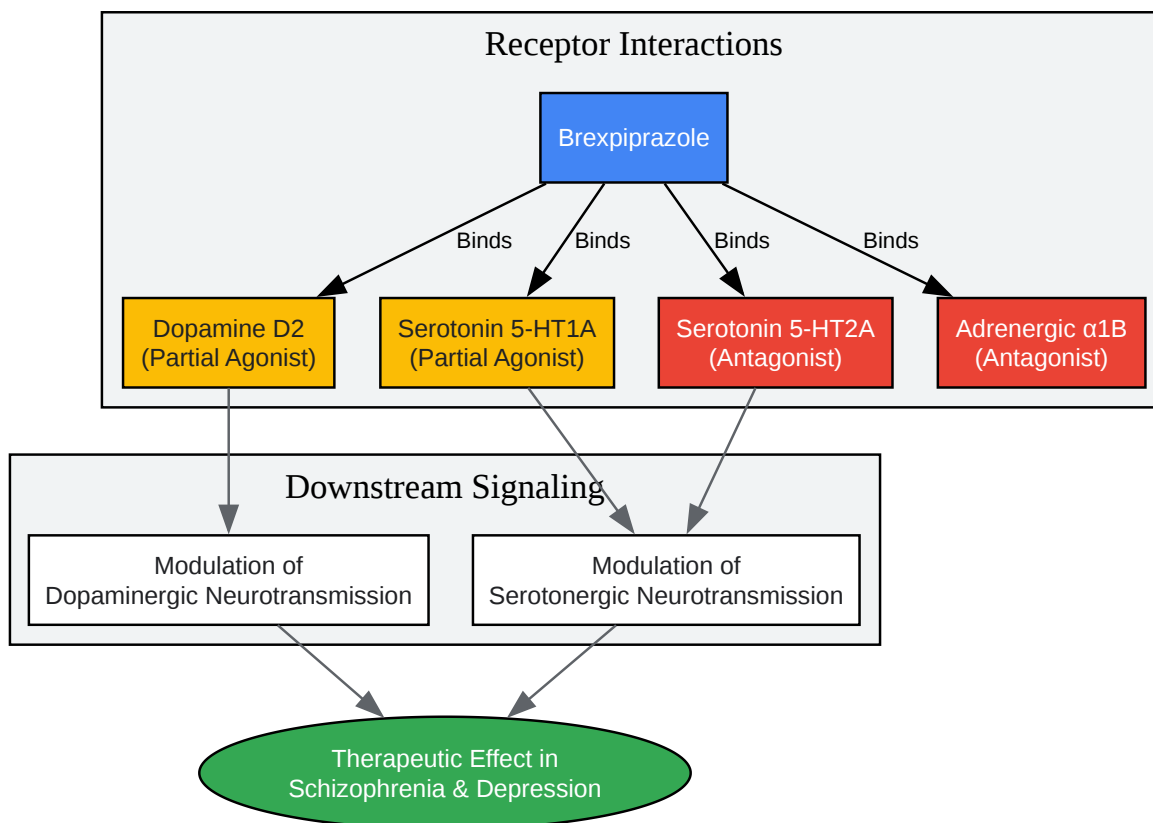


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Workflow for a Forced Degradation Study.

Relevant Biological Pathway

While **Brexpiprazole-d8** is used as an analytical standard, its utility is tied to the pharmacology of the parent compound. Brexpiprazole modulates key neurotransmitter systems implicated in psychiatric disorders.



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Conceptual Signaling Pathway of Brexpiprazole.

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